3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Overview
Description
“3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one”, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . An alternative synthesis method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is C7H10N2OS, and its molecular weight is 170.24 g/mol .Scientific Research Applications
Antitumor Activity
3-Propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one and its derivatives have shown potential in antitumor activity. For instance, compounds derived from thieno[3,2-d]pyrimidine demonstrated potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These activities were comparable to those of doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Certain derivatives of thieno[3,2-d]pyrimidin-4(1H)-one have exhibited antimicrobial properties. A study on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which are derivatives of thieno[3,2-d]pyrimidin-4(1H)-one, showed mild antimicrobial activities (Gomha et al., 2018).
Pharmacological Profile
The pharmacological profile of compounds derived from thieno[3,2-d]pyrimidin-4(1H)-one was evaluated. The influence of different alkyl substituents was studied, revealing variations in local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities (Ranise et al., 1997).
Anticonvulsant Activity
In a study exploring anticonvulsant activity, derivatives of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one showed promise. The research indicated that some of the synthesized compounds had notable anticonvulsant effects, suggesting potential applications in treating seizures (Severina et al., 2019).
Anti-Inflammatory Activity
Derivatives of thieno[3,2-d]pyrimidin-4(1H)-one have also been investigated for their anti-inflammatory properties. Some compounds exhibited significant inhibition of edema, with activities surpassing that of celecoxib, a known anti-inflammatory drug. Additionally, these compounds presented lower ulcerogenic liability compared to traditional anti-inflammatory medications (Abdelgawad et al., 2018).
Future Directions
Future research could focus on further exploring the biological activities of “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” and its derivatives, given the diverse biological activities of thieno[3,2-d]pyrimidines . Additionally, the development of more efficient and green synthesis methods for these compounds could be another area of focus .
properties
IUPAC Name |
3-propyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEZOMXQGGBHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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